2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide
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Overview
Description
2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide typically involves multi-step reactions. One common method includes the reaction of 1,3,4-thiadiazole derivatives with various aldehydes and acetoacetates under microwave irradiation and solvent-free conditions . The reaction is catalyzed by ionic liquids such as [Et3NH]+[HSO4]-, which promotes the formation of the desired thiadiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiadiazolo[3,2-a]pyrimidines .
Scientific Research Applications
2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Known for their antimicrobial and antiviral properties.
Uniqueness
What sets 2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide apart is its unique combination of thiadiazolo[3,2-a]pyrimidine and thieno[3,4-c]pyrazole moieties, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C17H20N6O2S3 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-[(5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H20N6O2S3/c1-9(2)16-21-23-14(25)4-10(18-17(23)28-16)5-26-8-13(24)19-15-11-6-27-7-12(11)20-22(15)3/h4,9H,5-8H2,1-3H3,(H,19,24) |
InChI Key |
CHJLQAIEBXQSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)CSCC(=O)NC3=C4CSCC4=NN3C |
Origin of Product |
United States |
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